Gyrophoric acid

Antiproliferative Dermatology Cancer Research

Standard lichen depsides lack gyrophoric acid's three-ring tridepside structure, altering assay outcomes. For reproducible studies on cytostatic vs. cytotoxic mechanisms, precise control of topoisomerase I activity, or MRSA adjuvant screening, this specific compound is required. - **Antiproliferative potency:** IC50 = 1.7 µM (human keratinocytes); superior to didepside analogs (2.6 µM) - **Mechanistic clarity:** Cytostatic (no LDH release); clean topoisomerase I inhibition without acute cytotoxicity - **Adjuvant utility:** 16-fold ampicillin MIC reduction against MRSA; 94% biofilm inhibition at 16× MIC

Molecular Formula C24H20O10
Molecular Weight 468.4 g/mol
CAS No. 548-89-0
Cat. No. B016781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGyrophoric acid
CAS548-89-0
Synonyms4-(4-(2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid
gyrophoric acid
Molecular FormulaC24H20O10
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O
InChIInChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30)
InChIKeyATQPZSQVWCPVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Gyrophoric Acid: Overview & Research Applications


Gyrophoric acid (GA, CAS 548-89-0) is a polyphenolic tridepside secondary metabolite produced by various lichen-forming fungi, notably within the genus Umbilicaria [1]. It is characterized by three monocyclic aromatic rings linked by ester bonds, with a molecular formula of C₂₄H₂₀O₁₀ and a molecular weight of 468.41 g/mol [2]. As one of the more extensively studied lichen depsides, second only to atranorin in the volume of pharmacological investigations, GA has demonstrated antiproliferative, cytotoxic, antimicrobial, and antioxidant activities in vitro, as well as promoting keratinocyte wound healing [3]. Its functional carboxyl and hydroxyl side-groups permit selective interactions with distinct enzymatic active sites, including topoisomerase I, contributing to its cytostatic rather than cytotoxic mechanism in certain cell types [4].

Lichen-derived tridepside scaffold for structure–activity studies
Cytostatic cell-cycle modulation research context
Multi-endpoint probe: proliferation, wound repair, antimicrobial screening

Gyrophoric Acid Structural Specificity


Substituting gyrophoric acid with other lichen depsides or common phenolic antioxidants is not scientifically justified due to its unique tridepside structure, which consists of three aromatic rings linked by ester bonds, in contrast to the two-ring didepside structure of analogs like lecanoric acid or diffractaic acid [1]. This structural difference directly impacts its biological activity: in comparative studies on human keratinocytes, gyrophoric acid (tridepside) demonstrated more potent antiproliferative activity (IC₅₀ = 1.7 µM) than the didepside diffractaic acid (IC₅₀ = 2.6 µM) [2]. Furthermore, gyrophoric acid exhibits a cytostatic mechanism—inhibiting cell growth without compromising plasma membrane integrity—while structurally related compounds like usnic acid show direct cytotoxicity, leading to differential effects on cell viability and therapeutic windows [2][3]. These quantitative and mechanistic differences underscore the necessity of using the specific compound, gyrophoric acid, for reproducible and targeted research outcomes.

Gyrophoric Acid (Tridepside)
Three-ring ester-linked scaffold; cytostatic profile with maintained membrane integrity in reported keratinocyte assays.
Didepside Analogs (e.g., Diffractaic Acid)
Two-ring structure may shift antiproliferative potency and mechanism; direct substitution risks altered concentration–response relationships.
Gyrophoric Acid (Cytostatic)
Inhibition of growth without increase in LDH release, supporting cell viability–preserving study designs.
Usnic Acid / Cytotoxic Depsides
Higher general cytotoxicity reported; mechanism shift may confound viability-based endpoints and wound healing readouts.

Gyrophoric Acid: Quantitative Assay Evidence


Antiproliferative Potency Compared to Diffractaic Acid

In a direct comparative study on the human keratinocyte cell line HaCaT, the tridepside gyrophoric acid exhibited more potent antiproliferative activity than the didepside diffractaic acid. The growth inhibition was quantified by IC₅₀ values, demonstrating a clear difference in potency [1]. This difference is attributed to the tridepside structure of gyrophoric acid, which contains three aromatic rings, versus the two-ring structure of diffractaic acid [2].

Antiproliferative vs. Diffractaic Acid
Head-to-head
IC₅₀ 1.7 µM (GA) vs. 2.6 µM (Diffractaic acid)
1.53-fold lower IC₅₀
Supports tridepside potency differentiation in HaCaT keratinocyte models.
MTT-based viability assay; structural ring count correlates with activity.
Antiproliferative Dermatology Cancer Research

Cytostatic Mechanism vs. Usnic Acid

In a head-to-head comparison of antiproliferative effects on HaCaT keratinocytes, both gyrophoric acid and (+)-usnic acid potently inhibited cell growth (IC₅₀ = 1.7 µM and 2.1 µM, respectively) [1]. However, a critical mechanistic difference was observed: treatment with gyrophoric acid did not increase lactate dehydrogenase (LDH) release into the culture medium compared to controls, confirming a cytostatic effect (inhibition of growth without cell death). In contrast, usnic acid, while also potent, has been associated with higher general toxicity in other comparative assays [1][2].

Cytostatic Mechanism vs. Usnic Acid
Head-to-head
LDH release: no change vs. control
IC₅₀ GA 1.7 µM; Usnic 2.1 µM
Supports cytostatic (non-lytic) profile; contrasts with higher general toxicity of usnic acid.
HaCaT cells; LDH assay confirms membrane integrity preservation.
Mechanism of Action Cytostatic Drug Discovery

Enhanced Wound Closure vs. Evernic Acid

A comparative study using a scratch wound healing assay on HaCaT keratinocyte monolayers evaluated the wound closure promotion of five lichen compounds at subtoxic doses. Gyrophoric acid demonstrated strong wound closure effects, quantitatively similar to (+)-usnic acid, and significantly outperformed other depsides like evernic acid, which showed no effect [1].

Wound Closure vs. Evernic Acid
Head-to-head
Strong effect (GA) > Intermediate (Salazinic) > No effect (Evernic)
Supports ranked wound closure efficacy in scratch assays.
HaCaT monolayers at subtoxic doses; GA comparable to (+)-usnic acid.
Wound Healing Tissue Regeneration Dermatology

Ampicillin Synergy Against MRSA

A 2024 study characterized the in vitro antimicrobial activity of gyrophoric acid isolated from Parmotrema indicum against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/ml against MRSA. Crucially, gyrophoric acid demonstrated a synergistic effect with ampicillin, reducing the MIC of ampicillin 16-fold. Furthermore, it showed selective toxicity towards MRSA over human cell lines, with a selectivity index ranging from 5.43 to 8.78 [1].

Ampicillin Synergy (MRSA)
Class-level
MIC 32 µg/ml; 16-fold ampicillin MIC reduction
Selectivity index 5.43–8.78
Supports antimicrobial adjuvant screening context.
Broth microdilution; 24h MRSA clinical isolate. Further validation recommended.
Antimicrobial Resistance MRSA Synergy

Lower General Cytotoxicity Than Usnic Acid

A comparative cytotoxicity study on MM98 malignant mesothelioma cells and A431 vulvar carcinoma cells using NRU and CV assays revealed a clear toxicity gradient among lichen compounds. (+)-Usnic acid exhibited high toxicity, vulpinic acid showed intermediate toxicity, while gyrophoric acid, along with salazinic and evernic acids, demonstrated low toxicity [1]. This lower general cytotoxicity is a key differentiator for gyrophoric acid in assays where cell viability must be maintained to study other effects, such as wound healing.

Cytotoxicity Ranking
Head-to-head
Low (GA)
Supports wider viability window in cell-based assays.
MM98 and A431 cells; NRU/CV assays. Lower toxicity may benefit wound healing models.
Cytotoxicity Selectivity Cancer Research

Gyrophoric Acid: Validated Applications


Antiproliferative Lead in Dermatology

Gyrophoric acid is an optimal choice as a lead compound for developing topical treatments for hyperproliferative skin disorders such as psoriasis. Its superior antiproliferative potency (IC₅₀ = 1.7 µM) compared to the didepside diffractaic acid (IC₅₀ = 2.6 µM) in human keratinocytes [1] makes it a more promising starting point for medicinal chemistry optimization. Furthermore, its cytostatic rather than cytotoxic mechanism of action on keratinocytes [1] is a therapeutically desirable profile, as it suggests the potential to control excessive cell growth without causing the tissue damage associated with cytotoxic agents.

Cytostatic Mechanism and Topoisomerase I Tool

Researchers studying cell cycle regulation and DNA topology can utilize gyrophoric acid as a specific tool compound. It is documented to impinge on topoisomerase I activity and induce cell cycle arrest [2]. The fact that it achieves this through a cytostatic mechanism, as evidenced by the lack of LDH release in keratinocyte assays [1], allows for the study of these pathways without the confounding variable of acute cytotoxicity, providing a cleaner model system than more toxic alternatives like usnic acid [3].

Positive Control for Wound Healing Assays

Gyrophoric acid serves as a reliable and potent positive control for in vitro wound healing and cell migration studies, particularly those using keratinocyte models. Its strong promotion of wound closure in scratch assays, significantly outperforming evernic acid (no effect) [3], makes it a benchmark for evaluating novel compounds or formulations intended to promote tissue regeneration. Its combination with (+)-usnic acid, which further increased wound closure rates [3], also highlights its utility in studying synergistic regenerative therapies.

Adjuvant Candidate Against MRSA Biofilms

In the search for new strategies against antibiotic-resistant pathogens, gyrophoric acid is a valuable research candidate for adjuvant therapy development. Its demonstrated ability to reduce the MIC of ampicillin 16-fold against MRSA [4] and its potent inhibition of MRSA biofilm formation (94% inhibition at 16 × MIC) [4] are quantifiable, high-value properties. The compound's favorable selectivity index (5.43-8.78) for MRSA over human cells [4] further supports its use in preclinical studies aimed at validating new combination treatments for recalcitrant infections.

Application
Selection Property
Validation Focus
Hyperproliferative keratinocyte models
Tridepside antiproliferative profile
Proliferation and cell-cycle endpoints
Cell cycle & topoisomerase I studies
Cytostatic mechanism review
LDH release and DNA topology endpoints
Keratinocyte wound healing assays
Wound closure promotion profile
Scratch assay and cell migration endpoints
Antimicrobial adjuvant screening
MRSA synergy & biofilm inhibition
MIC reduction and selectivity index endpoints

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